molecular formula C21H23N3O2 B5069342 N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea

N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea

Cat. No.: B5069342
M. Wt: 349.4 g/mol
InChI Key: OHMMHQMAAVTXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea, also known as MTUCB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MTUCB is a carbazole-based urea derivative that has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea exerts its therapeutic effects through multiple mechanisms of action. It has been shown to act as a potent antioxidant by scavenging reactive oxygen species and reducing oxidative stress. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to modulate multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties in preclinical studies. It has also been shown to reduce oxidative stress and inflammation in animal models of myocardial infarction, indicating its potential cardioprotective effects. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential anticancer properties.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has several advantages for lab experiments, including its stability, solubility, and potency. However, there are also some limitations that need to be considered, such as its potential toxicity and lack of selectivity for specific targets.

Future Directions

There are several future directions for the research and development of N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea. One potential direction is to further investigate its therapeutic potential in neurodegenerative disorders, cardiovascular diseases, and cancer. Another direction is to explore its potential as a drug candidate for other diseases, such as diabetes and inflammation-related disorders. In addition, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties, such as selectivity and bioavailability.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders, cardiovascular diseases, and cancer. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.

Synthesis Methods

N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea can be synthesized using a multi-step synthetic route that involves the condensation of 4-methoxyaniline with 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-(4-methoxyphenyl)-N'-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In preclinical studies, this compound has been shown to exhibit potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been shown to exhibit cardioprotective effects by reducing oxidative stress and inflammation in animal models of myocardial infarction. In addition, this compound has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-26-16-9-7-15(8-10-16)23-21(25)22-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)24-20/h6-12,24H,2-5,13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMMHQMAAVTXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.